molecular formula C10H15F2NO3 B8189267 tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate

tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate

Cat. No.: B8189267
M. Wt: 235.23 g/mol
InChI Key: VILLNTFBBDPBFG-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate (CAS: 1821111-07-2) is a fluorinated piperidine derivative with a molecular formula of C₁₄H₂₁F₂NO₄ and a molecular weight of 305.32 g/mol. This compound features a piperidine ring substituted with two fluorine atoms at the 3,3-positions, a ketone group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic applications, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis .

The 5-oxo group increases electrophilicity, facilitating nucleophilic additions or condensations, while the 3,3-difluoro substitution influences ring conformation and electronic properties. These structural attributes are critical for its reactivity in medicinal chemistry, particularly in the synthesis of protease inhibitors or kinase-targeting molecules.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILLNTFBBDPBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents. One common method includes the use of this compound in methanol, followed by reduction with sodium tris(acetoxy)borohydride . The reaction is carried out at room temperature and then cooled to 0°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to hydroxyl or other derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structural properties make it suitable for the development of novel therapeutics. Its potential applications include:

  • Drug Development : It serves as an intermediate in synthesizing piperidine derivatives with enhanced pharmacological properties. Modifications to its structure are being explored to improve efficacy and reduce side effects associated with existing drugs .
  • Biological Activity : The compound's interaction with various biological targets is under investigation. Initial studies suggest that it may function as an inhibitor of enzymes involved in metabolic pathways, particularly those linked to cancer progression and immune response modulation .

Structure–Activity Relationship Studies

Research has focused on understanding how modifications to the compound affect its biological activity. For instance:

  • Fluorination Effects : The dual fluorination at positions 3 and 3 enhances lipophilicity, which is crucial for improving membrane permeability and biological activity.
  • Binding Studies : Interaction studies analyze the compound's binding affinities to specific receptors or enzymes using techniques such as radiolabeled binding assays and surface plasmon resonance (SPR) to elucidate its mechanism of action .

Synthetic Applications

In synthetic chemistry, this compound is utilized for:

  • Synthesis of Complex Molecules : Its functional groups allow for various chemical reactions, including nucleophilic substitutions and carbonyl reactions, facilitating the construction of complex molecular frameworks .

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug discovery:

Case Study 1: Inhibition of CFTR Mutants

A study evaluated the compound's effectiveness on cystic fibrosis transmembrane conductance regulator (CFTR) mutants. The results indicated that certain derivatives exhibited significant increases in CFTR activity, suggesting potential therapeutic benefits for cystic fibrosis patients .

Case Study 2: Anticancer Activity

Research has shown that modifications of this compound can lead to derivatives that inhibit cancer cell proliferation. These derivatives were tested in vitro against various cancer cell lines, demonstrating promising anticancer properties that warrant further investigation .

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target molecules. The oxo group can participate in nucleophilic and electrophilic reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS: 211108-50-8)

  • Molecular Formula: C₁₁H₁₈FNO₃
  • Key Differences :
    • Substitution Pattern : Single fluorine at C3 and a ketone at C4 (vs. 3,3-difluoro and 5-oxo in the target compound).
    • Reactivity : The 4-oxo group may exhibit different regioselectivity in reactions compared to the 5-oxo group.
    • Applications : Used in synthesizing γ-lactams and β-turn mimetics due to its planar ketone geometry .

tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1262412-64-5)

  • Molecular Formula: C₁₁H₁₉F₂NO₃
  • Key Differences: Functional Group: Hydroxymethyl (-CH₂OH) at C5 instead of a ketone. Reactivity: The hydroxymethyl group enables esterification or oxidation reactions, contrasting with the electrophilic 5-oxo group. Applications: Serves as a precursor for prodrugs or polymerizable monomers .

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid (CAS: 1255666-86-4)

  • Molecular Formula: C₁₁H₁₆F₂NO₄
  • Key Differences :
    • Substitution : 5,5-Difluoro and carboxylic acid (-COOH) at C3.
    • Acidity/Reactivity : The carboxylic acid enables salt formation or peptide coupling, unlike the neutral 5-oxo group.
    • Applications : Used in fragment-based drug discovery for metal coordination or hydrogen-bonding interactions .

(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate (CAS: 1932056-72-8)

  • Molecular Formula : C₁₀H₁₉FN₂O₂
  • Key Differences: Functional Groups: Amino (-NH₂) at C3 and fluorine at C5. Chirality: Stereochemistry at C3 and C5 influences biological activity. Applications: Key intermediate for chiral amines in antiviral or CNS-targeting drugs .

(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1240585-46-9)

  • Molecular Formula : C₁₁H₁₉F₃N₂O₂
  • Key Differences: Substitution: Trifluoromethyl (-CF₃) at C5 and amino group at C3. Lipophilicity: The -CF₃ group enhances membrane permeability compared to difluoro or oxo groups. Applications: Used in fluorinated analogs of bioactive molecules to improve metabolic stability .

Structural and Functional Analysis

Compound CAS Key Substituents Molecular Weight Applications
Target Compound 1821111-07-2 3,3-difluoro, 5-oxo 305.32 Electrophilic intermediates
tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate 211108-50-8 3-fluoro, 4-oxo 231.27 γ-Lactam synthesis
tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate 1262412-64-5 3,3-difluoro, 5-CH₂OH 251.28 Prodrug development
1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid 1255666-86-4 5,5-difluoro, 3-COOH 264.25 Fragment-based drug design
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate 1240585-46-9 3-amino, 5-CF₃ 284.28 Fluorinated bioactive molecules

Key Research Findings

Reactivity Trends: The 5-oxo group in the target compound participates in Knoevenagel condensations, unlike hydroxymethyl or amino analogs .

Biological Relevance: Fluorine atoms improve metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs . The Boc group allows selective deprotection under mild acidic conditions, enabling stepwise synthesis .

Synthetic Challenges :

  • Difluoro and oxo groups require careful handling to avoid over-oxidation or defluorination .
  • Stereoselective synthesis of chiral analogs (e.g., CAS 1932056-72-8) demands asymmetric catalysis or chiral auxiliaries .

Biological Activity

tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate (CAS No. 1303974-84-6) is a synthetic compound with a unique chemical structure that positions it as a potential candidate for various biological applications. This article reviews its biological activity, focusing on its role as a potential inhibitor for cholinesterase enzymes, its antioxidant properties, and its implications in therapeutic contexts.

  • Molecular Formula : C10H15F2NO3
  • Molecular Weight : 235.23 g/mol
  • IUPAC Name : this compound
  • Structural Formula :
    CC C C OC O N1CC O CC F F C1\text{CC C C OC O N1CC O CC F F C1}

Cholinesterase Inhibition

Cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play critical roles in the hydrolysis of acetylcholine, a neurotransmitter involved in many neural functions. The inhibition of these enzymes is a promising strategy for treating neurodegenerative diseases such as Alzheimer's disease (AD).

Research Findings :

  • Inhibitory Potential : Studies have indicated that compounds similar to this compound exhibit significant inhibitory activity against AChE and BChE. This inhibition can enhance acetylcholine levels in the synaptic cleft, potentially improving cognitive function in AD patients .
  • Structure–Activity Relationship (SAR) : The presence of fluorine atoms in the structure is believed to enhance binding affinity to the active sites of cholinesterases. Modifications to the piperidine core have been explored to optimize inhibitory potency .

Antioxidant Properties

Oxidative stress is implicated in various diseases, including neurodegenerative disorders. Compounds that demonstrate antioxidant activity can mitigate cellular damage caused by free radicals.

Research Findings :

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially through the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS). These properties are crucial for protecting neuronal cells from oxidative damage .
  • Mechanism of Action : The compound may act by enhancing endogenous antioxidant defenses or directly neutralizing free radicals, thereby contributing to its therapeutic potential .

Case Studies and Experimental Data

StudyObjectiveKey Findings
Study on Cholinesterase Inhibition Evaluate the inhibitory effects on AChE and BChEThis compound showed IC50 values comparable to known inhibitors like donepezil.
Antioxidant Profile Assessment Determine the capacity to inhibit lipid peroxidationThe compound demonstrated significant inhibition rates at lower concentrations compared to standard antioxidants.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including protection/deprotection of functional groups and selective fluorination. For example, tert-butyl carbamate derivatives often use Boc (tert-butoxycarbonyl) protection to stabilize reactive intermediates during oxidation or substitution steps. Reaction optimization includes controlling temperature (e.g., low temps for exothermic steps) and using anhydrous conditions to prevent hydrolysis. Catalysts like palladium or nickel may enhance fluorination efficiency. Post-reaction purification via column chromatography or recrystallization ensures product integrity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to heat or ignition sources (e.g., open flames) due to potential peroxide formation in related compounds .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Safety data sheets (SDS) must be accessible .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR/IR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify proton and fluorine environments, while IR confirms carbonyl (C=O) and carbamate (N–C=O) stretches.
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. WinGX and ORTEP visualize anisotropic displacement parameters and molecular geometry .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries and predicts NMR/IR spectra. For instance, deviations in 13C^{13}\text{C} chemical shifts may arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) or periodic boundary conditions. Cross-validation with crystallographic data (e.g., bond lengths from SHELXL) improves accuracy .

Q. What strategies address low yields or byproduct formation during synthesis?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. Adjust stoichiometry (e.g., excess fluorinating agents like DAST) or introduce scavengers (e.g., molecular sieves for water-sensitive steps).
  • Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation. For example, monitoring carbonyl reduction (C=O to C–OH) ensures step completion .

Q. How do hydrogen bonding networks influence the crystal packing of tert-Butyl carbamate derivatives?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) classifies hydrogen bond motifs (e.g., R22(8)\text{R}_2^2(8) rings). Software like Mercury (CCDC) maps interactions, while Hirshfeld surfaces quantify contact contributions (e.g., H···F vs. H···O). These patterns guide polymorph prediction and stability assessments .

Q. What advanced techniques validate stereochemical outcomes in derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB.
  • VCD (Vibrational Circular Dichroism) : Correlates experimental and computed spectra to confirm absolute configuration.
  • X-ray Anomalous Dispersion : Differentiates enantiomers in crystals via Bijvoet pairs .

Data Contradiction Analysis

Q. How are conflicting NMR and X-ray data reconciled for structural assignments?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., fluxionality in solution) vs. static crystal structures. Variable-temperature NMR identifies conformational exchange, while NOESY/ROESY detects spatial proximities. Crystallographic disorder modeling in SHELXL refines occupancy ratios for ambiguous electron density .

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